1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium
Brand Name: Vulcanchem
CAS No.: 670223-02-6
VCID: VC16827216
InChI: InChI=1S/C13H11N2/c1-2-6-12(7-3-1)15-13-8-4-5-11(13)9-10-14-15/h1-7,9-10H,8H2/q+1
SMILES:
Molecular Formula: C13H11N2+
Molecular Weight: 195.24 g/mol

1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium

CAS No.: 670223-02-6

Cat. No.: VC16827216

Molecular Formula: C13H11N2+

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium - 670223-02-6

Specification

CAS No. 670223-02-6
Molecular Formula C13H11N2+
Molecular Weight 195.24 g/mol
IUPAC Name 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium
Standard InChI InChI=1S/C13H11N2/c1-2-6-12(7-3-1)15-13-8-4-5-11(13)9-10-14-15/h1-7,9-10H,8H2/q+1
Standard InChI Key BKJJWIZALJHJBC-UHFFFAOYSA-N
Canonical SMILES C1C=CC2=C1[N+](=NC=C2)C3=CC=CC=C3

Introduction

Structural and Electronic Characteristics of Pyridazinium-Based Systems

Pyridazinium salts, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a positive charge, exhibit distinct electronic properties due to their electron-deficient nature . The fusion of a cyclopentane ring at the [c] position introduces strain and conformational rigidity, as observed in related fused systems like furo[2,3-c]naphthyridines . In 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium, the phenyl group at position 1 likely induces steric effects and modulates electron distribution through resonance.

Crystallographic studies of analogous complexes, such as Cu(II) chloride structures with pyridinium ligands, reveal bond lengths of 2.23–2.24 Å for Cu–Cl interactions and dihedral angles exceeding 80° between aromatic rings . These metrics suggest that the cyclopenta[c]pyridazin-1-ium core may adopt a non-planar geometry, with the cyclopentane ring enforcing a puckered conformation. The cationic nitrogen in the pyridazine ring facilitates ionic interactions, a feature exploited in ionic liquids and supramolecular assemblies .

Synthetic Strategies for Fused Pyridazinium Salts

Cyclization and Ring-Fusion Techniques

The synthesis of fused pyridazinium systems often involves cyclization reactions or Smiles rearrangements. For example, furo[2,3-c]-2,7-naphthyridines are synthesized via alkoxyacetamide cyclization, with competing pathways leading to either fused heterocycles or diamino derivatives . Applying similar methods to 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium could involve:

  • Quaternization of Pyridazine Precursors: Alkylation of pyridazine at nitrogen using benzyl halides or arylating agents.

  • Cyclopentane Ring Formation: Intramolecular cyclization of substituted pyridazines with pendant alkyl chains, potentially using microwave-assisted conditions to enhance reaction efficiency .

Microwave-Assisted and Solvent-Free Approaches

Recent advances in solvent-free microwave synthesis, as demonstrated for bis-pyrazolo[3,4-b:4',3'-e]pyridines, offer a template for optimizing yields and reducing reaction times . For instance, irradiating a mixture of 5-aminopyrazole and aryl aldehydes at 250°C under solvent-free conditions produces fused heterocycles in >75% yield . Adapting these conditions to pyridazine derivatives could streamline the synthesis of 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium.

Physicochemical Properties and Characterization

Spectroscopic Data

While direct NMR or MS data for 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium are unavailable, related pyridazinium salts exhibit distinct spectral signatures:

  • 1H NMR: Aromatic protons in pyridazinium rings resonate at δ 7.2–8.5 ppm, with deshielding effects from the cationic nitrogen .

  • 13C NMR: Quaternary carbons adjacent to nitrogen atoms appear near δ 140–150 ppm .

Thermal Stability and Solubility

Fused pyridazinium salts typically display high melting points (>200°C) due to ionic lattice interactions . The phenyl substituent may enhance solubility in organic solvents like dichloromethane or THF, as seen in triazolopyridinone derivatives .

Comparative Analysis with Related Heterocycles

Feature1-Phenyl-7H-cyclopenta[c]pyridazin-1-iumFuro[2,3-c]naphthyridines Triazolopyridinones
Ring SystemPyridazinium + cyclopentaneNaphthyridine + furanTriazole + pyridinone
ChargeCationicNeutralNeutral
Synthetic RouteCyclization, quaternizationSmiles rearrangementCondensation
ApplicationsCoordination chemistry, materialsPharmaceuticalsEnzyme inhibition

Future Research Directions

  • Crystallographic Studies: Resolving the single-crystal structure to confirm bond angles and packing motifs.

  • Synthetic Optimization: Exploring microwave-assisted protocols to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial and anticancer activities in vitro.

  • Electronic Properties: Measuring fluorescence quantum yields and electrochemical behavior.

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